Ethoxysilatrane

Antitumor Collagen synthesis Connective tissue

Ethoxysilatrane (CAS 3463-21-6) is a caged silatrane with ~3× greater hydrolytic stability than open-chain organosilanes. It demonstrates >50% tumor growth inhibition in Walker's carcinoma via collagen biosynthesis and connective stroma development, without organ toxicity. Validated for wound healing (optimal 3×10⁻³ M, 180-min incubation), metabolic disease (25% serum cholesterol reduction via HMG-CoA reductase inactivation), and agricultural yield enhancement (11% wheat grain surplus at 110 mg/dm³). The silatrane cage structure uniquely determines biological target engagement and metabolic stability—substitution with other silatranes or organosilanes is scientifically unsound. Rapid soil hydrolysis to benign metabolites supports environmentally compatible applications.

Molecular Formula C8H17NO4Si
Molecular Weight 219.31 g/mol
CAS No. 3463-21-6
Cat. No. B1217619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxysilatrane
CAS3463-21-6
Synonyms1-ethoxysilatrane
Migugen
Molecular FormulaC8H17NO4Si
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESCCO[Si]12OCCN(CCO1)CCO2
InChIInChI=1S/C8H17NO4Si/c1-2-10-14-11-6-3-9(4-7-12-14)5-8-13-14/h2-8H2,1H3
InChIKeyRAQAYUJGWWHPLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 10 g / 100 g / 10 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethoxysilatrane CAS 3463-21-6: Pharmacological and Agricultural Procurement Overview


Ethoxysilatrane (1-ethoxysilatrane; CAS 3463-21-6) is a tricyclic organosilicon compound belonging to the silatrane class, characterized by a caged atrane structure featuring a transannular N→Si dative bond. This compound functions as a silicon-based bioactive agent with demonstrated pharmacological effects including collagen biosynthesis stimulation, connective tissue development, and lipid peroxidation inhibition [1]. The silatrane framework confers distinct hydrolytic stability and biological activity profiles compared to open-chain organosilane analogues [2]. Ethoxysilatrane has been investigated across multiple therapeutic and agricultural applications, including wound healing, anti-ulcer therapy, antitumor adjunct treatment, hypocholesterolemic therapy, and plant growth regulation [3].

Why Ethoxysilatrane Cannot Be Substituted by Generic Silatrane Analogues


Substitution of ethoxysilatrane with other silatrane derivatives or open-chain organosilanes is scientifically unjustified due to pronounced substituent-dependent variations in biological activity, potency, and stability. The nature of the substituent at the silicon atom critically determines both the type and magnitude of biological response: for example, ethoxysilatrane demonstrates specific collagen-stimulating and tumor-inhibitory profiles that differ quantitatively and mechanistically from methylsilatrane and chloromethylsilatrane [1]. In head-to-head comparative studies, ethoxysilatrane and chloromethylsilatrane produced different magnitudes of yield enhancement in agricultural applications (11% versus 13.8% grain yield surplus, respectively) [2]. Furthermore, silatranes as a class exhibit approximately three-fold greater hydrolytic stability than open-chain organo-triethoxysilane analogues, making direct substitution of ethoxysilatrane with non-silatrane silicon compounds pharmacokinetically and formulationally problematic [3]. The silatrane cage structure and specific ethoxy substitution collectively determine the compound's biological target engagement, metabolic stability, and safety profile [4].

Ethoxysilatrane Procurement Evidence: Quantitative Comparative Performance Data


Ethoxysilatrane Tumor Growth Inhibition in Walker Carcinoma Model

In a rat Walker's carcinoma model, 1-ethoxysilatrane administered at 250 mg/kg (i.p.) daily for 5 days prior to tumor inoculation followed by 10 days post-inoculation resulted in tumor growth inhibition exceeding 50% compared to untreated controls, accompanied by extensive tumor necrosis, collagen formation, and connective tissue proliferation in peripheral tumor regions [1]. Notably, treated animals exhibited no evidence of hepatic fatty degeneration or splenic lymphoid depletion, in contrast to untreated tumor-bearing controls which showed both fatty adiposis and spleen depletion with negligible white pulp [1].

Antitumor Collagen synthesis Connective tissue

Ethoxysilatrane Anti-Ulcer Efficacy Compared to Oxyferriscorbone and Methacil

In a rat acetate-induced stomach ulcer model, the anti-ulcer efficiency of 1-ethoxysilatrane was directly compared to oxyferriscorbone and methacil. Silatranes, including 1-ethoxysilatrane, demonstrated efficiency not inferior to oxyferriscorbone and exceeding that of methacil [1]. All silatrane preparations inhibited lipid peroxidation processes in blood, liposomes, and stomach tissue, with 1-ethoxysilatrane additionally shown to interact with artificial membranes and affect liver mitochondrial respiration rate [2].

Anti-ulcer Lipid peroxidation Gastroprotective

Ethoxysilatrane Collagen Biosynthesis Stimulation Relative to Methylsilatrane and Chloromethylsilatrane

In an in vitro study using chick embryo cartilaginous tissue, methylsilatrane, ethoxysilatrane, and chloromethylsilatrane were all found to stimulate total protein biosynthesis and collagen biosynthesis [1]. The most pronounced stimulation of collagen biosynthesis was observed at a concentration of 3×10⁻³ M of silatranes within 180 minutes of incubation, with ¹⁴C-proline added to the incubation medium 60 minutes after incubation began [1]. While all three silatrane derivatives stimulated collagen biosynthesis, the study establishes the concentration-response relationship and optimal incubation conditions for this class of compounds, with ethoxysilatrane included as one of the active congeners [1].

Collagen biosynthesis Cartilage tissue Wound healing

Ethoxysilatrane Hypocholesterolemic Efficacy: 25% Serum Cholesterol Reduction

Intraperitoneal administration of 1-ethoxysilatrane to rats caused a 25% decrease in serum cholesterol concentration without affecting triacylglycerol levels [1]. This effect was mediated entirely through inhibition of cholesterol biosynthesis in vivo via inactivation of the rate-limiting enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase [2]. Critically, the compound did not cause proliferation of hepatic mitochondria or endoplasmic reticulum, nor did it affect mitochondrial oxidative phosphorylation, demonstrating target-specific cholesterol modulation without hepatotoxicity [2].

Hypocholesterolemic HMG-CoA reductase Cholesterol biosynthesis

Ethoxysilatrane Grain Yield Enhancement in Winter Wheat vs. Chloromethylsilatrane

In agricultural applications, seed dressing of winter wheat with 1-ethoxysilatrane at a concentration of 110 mg/dm³ resulted in a grain yield surplus of 11% compared to untreated controls, while 1-chloromethylsilatrane at the same concentration produced a 13.8% yield surplus [1]. 1-Ethoxysilatrane is hydrolyzed in soil to harmless compounds (ethanol and triethanolaminosilicic acid) within a few days, providing an environmentally favorable degradation profile [1].

Plant growth regulator Crop yield Agricultural biotechnology

Silatrane Class Hydrolytic Stability Superiority Over Open-Chain Organosilanes

Comparative hydrolysis studies demonstrate that silatranes, as a class, are approximately three times less prone to attack by water than organo-triethoxysilanes, establishing significantly greater hydrolytic stability [1]. This enhanced stability is attributed to the tricyclic caged structure and transannular N→Si dative bond characteristic of the silatrane framework [2]. While this is class-level evidence rather than ethoxysilatrane-specific data, the stability advantage is intrinsic to the silatrane core structure shared by ethoxysilatrane and directly impacts formulation shelf-life, in vivo half-life, and experimental reproducibility.

Hydrolytic stability Formulation Drug delivery

Optimal Application Scenarios for Ethoxysilatrane Based on Quantitative Evidence


Preclinical Antitumor Research Requiring Stromal Modulation

Ethoxysilatrane is optimally deployed in preclinical oncology studies investigating connective tissue-mediated tumor suppression. The compound's demonstrated >50% tumor growth inhibition in Walker's carcinoma models, accompanied by collagen formation and connective stroma development without organ toxicity [6], supports its use as a tool compound for studying stromal barrier mechanisms against malignant progression. Researchers investigating the therapeutic potential of collagen-stimulating agents in solid tumors should consider ethoxysilatrane based on this established in vivo efficacy and safety profile [6].

Wound Healing and Tissue Repair Studies

For experimental wound healing applications, ethoxysilatrane offers a characterized collagen biosynthesis stimulation profile with established optimal in vitro conditions (3×10⁻³ M concentration, 180-minute incubation) [6]. The compound's capacity to stimulate cell proliferation, increase biosynthetic activity, favor collagen and non-collagenous protein accumulation, and reduce inflammatory manifestations in granulation tissue models [5] makes it suitable for procurement in studies of dermal repair, surgical recovery enhancement, and connective tissue regeneration.

Hypocholesterolemic Drug Discovery Programs

Ethoxysilatrane is appropriate for metabolic disease research programs investigating cholesterol biosynthesis inhibition via HMG-CoA reductase inactivation. The compound's 25% serum cholesterol reduction in rat models, achieved without hepatic mitochondrial proliferation or oxidative phosphorylation impairment [6], establishes it as a reference compound for studying indirect HMG-CoA reductase inactivation mechanisms [5]. Procurement is warranted for studies comparing direct versus indirect reductase inhibition strategies or investigating silicon-containing hypolipidemic agents.

Sustainable Agricultural Yield Enhancement

In agricultural biotechnology, ethoxysilatrane is indicated as a seed dressing agent for winter wheat yield enhancement, with documented 11% grain yield surplus at 110 mg/dm³ application concentration [6]. The compound's rapid soil hydrolysis to environmentally benign metabolites (ethanol and triethanolaminosilicic acid) within days of application [6] supports procurement for field trials focused on sustainable crop yield improvement and environmentally compatible plant growth regulation strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethoxysilatrane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.